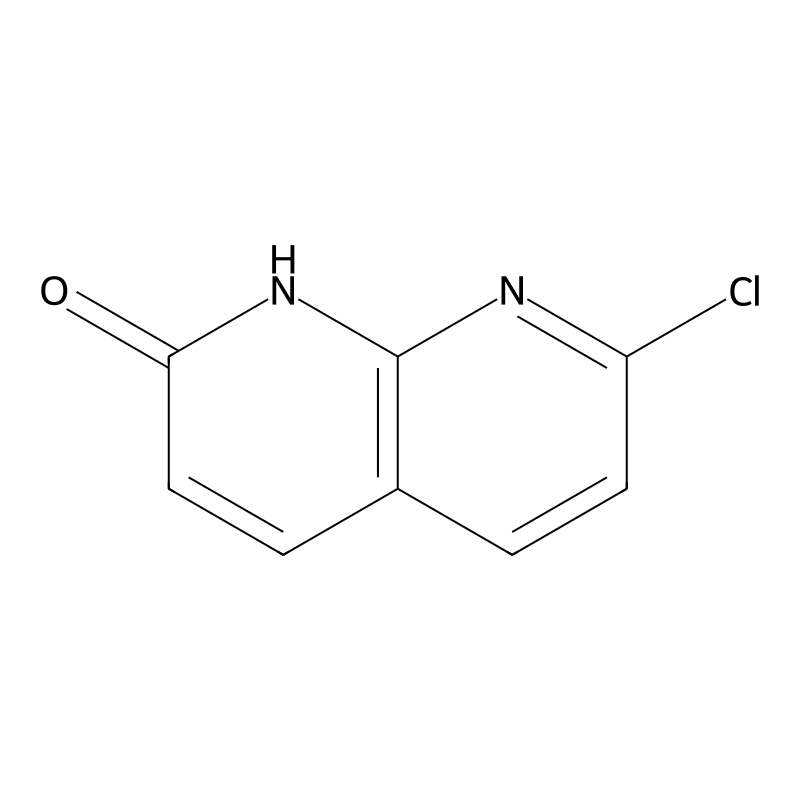7-Chloro-1,8-naphthyridin-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Research Areas
The presence of a chlorine atom and a hydroxyl group on the naphthyridine ring suggests potential for 7-Chloro-1,8-naphthyridin-2-ol to be explored in various research areas, including:
- Medicinal Chemistry: The naphthyridine core structure is present in several drugs with diverse pharmacological activities []. Modifications within the core structure can lead to compounds with new or improved properties. 7-Chloro-1,8-naphthyridin-2-ol could be investigated for potential antimicrobial, anti-cancer, or other biological activities.
- Material Science: Heterocyclic compounds like naphthyridines can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) or photovoltaics []. The unique structure of 7-Chloro-1,8-naphthyridin-2-ol might be of interest for exploring its potential applications in material science research.
7-Chloro-1,8-naphthyridin-2-ol is a heterocyclic compound that belongs to the naphthyridine class. It is characterized by a chlorine atom at the 7th position and a hydroxyl group at the 2nd position on the naphthyridine ring. This compound has garnered attention due to its diverse biological activities and photochemical properties, making it significant in medicinal chemistry and materials science. Its molecular formula is C8H6ClN3O, and it has a molecular weight of approximately 179.6 g/mol.
There is no current information available on the mechanism of action of 7-Chloro-1,8-naphthyridin-2-ol. Naphthyridine derivatives have been explored for various biological activities, including antibacterial, antifungal, and antitumor properties []. However, the specific mechanism of action for these derivatives depends on the individual structure and needs further investigation for 7-Chloro-1,8-naphthyridin-2-ol.
- Oxidation: The hydroxyl group can be oxidized to form a ketone derivative, specifically 7-chloro-1,8-naphthyridin-2-one.
- Reduction: The chlorine atom can be reduced to a hydrogen atom, yielding 1,8-naphthyridin-2-ol.
- Substitution: The chlorine atom may undergo nucleophilic substitution reactions with various reagents, leading to the formation of different functionalized naphthyridines.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium amide or Grignard reagents for substitution.
7-Chloro-1,8-naphthyridin-2-ol exhibits significant biological activity. It has been shown to inhibit certain bacterial enzymes, indicating potential antibacterial properties. The compound influences various cellular processes by modulating cell signaling pathways and gene expression. For instance, it affects genes involved in cell cycle regulation and apoptosis, thereby impacting cellular metabolism and function.
At the molecular level, its mechanism of action involves binding interactions with biomolecules such as enzymes and receptors. These interactions can lead to either enzyme inhibition or activation depending on the specific target.
The synthesis of 7-Chloro-1,8-naphthyridin-2-ol can be achieved through several methods:
- Dehydrogenative Coupling: This method involves the reaction of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under air atmosphere.
- Multicomponent Reactions: Another approach includes reacting substituted aromatic aldehydes with 2-aminopyridine and malononitrile or cyanoacetate derivatives using specific catalysts .
Industrial production often utilizes optimized conditions for high yield and purity, employing techniques such as continuous flow reactors and microwave-assisted synthesis to enhance efficiency while adhering to green chemistry principles.
7-Chloro-1,8-naphthyridin-2-ol finds applications across various fields:
- Medicinal Chemistry: Due to its antibacterial properties and ability to interact with biological targets, it is explored for developing new antibiotics or therapeutic agents.
- Materials Science: Its photochemical properties make it suitable for applications in organic electronics and photonic devices.
- Chemical Research: The compound serves as an important intermediate in synthesizing other biologically active molecules .
Studies have demonstrated that 7-Chloro-1,8-naphthyridin-2-ol interacts with several biological targets. For instance, it forms stable complexes with metal ions such as copper, which can influence its fluorescence properties. Additionally, its ability to bind DNA base pairs suggests potential implications in gene regulation and cellular function .
Several compounds share structural similarities with 7-Chloro-1,8-naphthyridin-2-ol:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,8-Naphthyridine | Lacks chlorine and hydroxyl groups | Different chemical properties and biological activities |
| 7-Chloro-1,8-naphthyridin-2-amino | Contains an amine group instead of a hydroxyl group | Exhibits different biological activities |
| Gemifloxacin | A fluoroquinolone antibiotic based on naphthyridine core | Used primarily for treating bacterial infections |
| 2,7-Difunctionalized naphthyridines | Functional groups at both positions | Varying substituents lead to different reactivities |
The uniqueness of 7-Chloro-1,8-naphthyridin-2-ol lies in its combination of both a chlorine atom and a hydroxyl group at specific positions on the naphthyridine ring. This specific substitution pattern enhances its reactivity and biological activity compared to other derivatives .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








